1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Overview
Description
1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired product. Another method involves the reduction of 1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 1-methyl-3,4-dihydro-1H-isoquinoline-2-methanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid
Reduction: 1-Methyl-3,4-dihydro-1H-isoquinoline-2-methanol
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3,4-dihydro-1H-isoquinoline: Lacks the aldehyde group, leading to different chemical reactivity and applications.
1-Methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid:
6-Methoxy-3,4-dihydro-1H-isoquinoline: Contains a methoxy group, which can influence its biological activity and pharmacological properties.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-11-5-3-2-4-10(11)6-7-12(9)8-13/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZOPNZLVKGQNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507179 | |
Record name | 1-Methyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79011-27-1 | |
Record name | 1-Methyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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